molecular formula C8H12N2O8 B14668217 Tetramethyl hydrazine-1,1,2,2-tetracarboxylate CAS No. 51053-60-2

Tetramethyl hydrazine-1,1,2,2-tetracarboxylate

Cat. No.: B14668217
CAS No.: 51053-60-2
M. Wt: 264.19 g/mol
InChI Key: XLHNDFROUZGRSJ-UHFFFAOYSA-N
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Description

Tetramethyl hydrazine-1,1,2,2-tetracarboxylate is a chemical compound known for its unique structure and properties It is a derivative of hydrazine, characterized by the presence of four carboxylate groups attached to a tetramethyl-substituted hydrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl hydrazine-1,1,2,2-tetracarboxylate typically involves the reaction of hydrazine derivatives with esters or anhydrides of tetracarboxylic acids. One common method includes the reaction of tetramethyl hydrazine with ethyl 1,1,2,2-ethanetetracarboxylate under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Tetramethyl hydrazine-1,1,2,2-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Substitution reactions involve replacing one or more functional groups with other substituents.

Common Reagents and Conditions:

Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetramethyl hydrazine oxides, while reduction can produce simpler hydrazine derivatives .

Scientific Research Applications

Tetramethyl hydrazine-1,1,2,2-tetracarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetramethyl hydrazine-1,1,2,2-tetracarboxylate involves its interaction with molecular targets through its functional groups. The carboxylate groups can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. These interactions can influence biological pathways and chemical processes, making the compound valuable in research and industrial applications .

Comparison with Similar Compounds

  • Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
  • Tetraethyl 1,1,2,2-ethanetetracarboxylate
  • 1,1,2,2-Ethanetetracarboxylic acid, tetraethyl ester

Comparison: Tetramethyl hydrazine-1,1,2,2-tetracarboxylate is unique due to its hydrazine core and tetramethyl substitution, which confer distinct chemical properties and reactivity.

Properties

CAS No.

51053-60-2

Molecular Formula

C8H12N2O8

Molecular Weight

264.19 g/mol

IUPAC Name

methyl N-[bis(methoxycarbonyl)amino]-N-methoxycarbonylcarbamate

InChI

InChI=1S/C8H12N2O8/c1-15-5(11)9(6(12)16-2)10(7(13)17-3)8(14)18-4/h1-4H3

InChI Key

XLHNDFROUZGRSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(C(=O)OC)N(C(=O)OC)C(=O)OC

Origin of Product

United States

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